N-CYCLOPENTYL-2-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE
CAS No.: 308295-07-0
Cat. No.: VC7595198
Molecular Formula: C17H18N2O2S2
Molecular Weight: 346.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 308295-07-0 |
|---|---|
| Molecular Formula | C17H18N2O2S2 |
| Molecular Weight | 346.46 |
| IUPAC Name | 2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-cyclopentylacetamide |
| Standard InChI | InChI=1S/C17H18N2O2S2/c20-15(18-13-8-4-5-9-13)11-19-16(21)14(23-17(19)22)10-12-6-2-1-3-7-12/h1-3,6-7,10,13H,4-5,8-9,11H2,(H,18,20)/b14-10- |
| Standard InChI Key | FDRSPBRXRZCLOM-UVTDQMKNSA-N |
| SMILES | C1CCC(C1)NC(=O)CN2C(=O)C(=CC3=CC=CC=C3)SC2=S |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound belongs to the thiazolidine class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms. Its molecular formula, C₁₇H₁₈N₂O₂S₂, corresponds to a molecular weight of 346.46 g/mol. Key structural features include:
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A cyclopentyl group attached to the acetamide moiety.
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A Z-configured benzylidene substituent at the 5-position of the thiazolidine ring.
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Sulfanylidene and oxo functional groups at the 2- and 4-positions, respectively .
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 2-[(5Z)-5-Benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-cyclopentylacetamide |
| SMILES | C1CCC(C1)NC(=O)CN2C(=O)C(=CC3=CC=CC=C3)SC2=S |
| InChI Key | FDRSPBRXRZCLOM-UVTDQMKNSA-N |
| XLogP3 | 3.2 (estimated) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
The Z-configuration of the benzylidene group is critical for maintaining planar geometry, which influences intermolecular interactions and biological target binding .
Synthesis and Structural Elucidation
Hypothesized Synthetic Routes
While no published protocols explicitly describe the synthesis of this compound, analogous thiazolidine derivatives are typically prepared via condensation reactions between aldehydes and thiazolidine precursors. A plausible pathway involves:
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Formation of the thiazolidine core: Reaction of 2-mercaptoacetic acid with a cyclopentylamine derivative to generate the acetamide-thiazolidine intermediate.
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Benzylidene incorporation: Condensation with benzaldehyde under acidic or basic conditions to introduce the Z-configured substituent .
Critical challenges include ensuring regioselectivity at the 5-position and preserving the sulfanylidene group’s stability during purification. Spectroscopic techniques such as ¹H NMR and IR would confirm the presence of characteristic signals:
Biological Activities and Mechanistic Insights
Table 2: Comparative Bioactivity of Thiazolidine Analogs
Anticancer Mechanisms
The Z-benzylidene group may intercalate into DNA or inhibit topoisomerase II, a mechanism observed in structurally related compounds . Molecular docking studies suggest potential interactions with the ATP-binding pocket of kinases, though experimental validation is required.
Pharmacokinetic and Toxicity Profiling
ADMET Predictions
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Absorption: High lipophilicity (LogP ≈ 3.2) favors passive diffusion across biological membranes.
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Metabolism: Susceptible to hepatic CYP3A4-mediated oxidation at the cyclopentyl and benzylidene groups.
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Toxicity: The sulfanylidene group may pose hepatotoxic risks at elevated doses, a common issue in sulfur-containing drugs .
Comparative Analysis with Structural Analogs
N-[4-[(5-Cinnamylidene-4-Oxo-1,3-Thiazolidin-2-Ylidene)Amino]Phenyl]Acetamide
This analog (CID: 135483237) replaces the cyclopentyl group with a phenylacetamide moiety. The extended conjugation from the cinnamylidene substituent enhances UV absorption (λₘₐₓ = 320 nm), suggesting utility in photodynamic therapy .
N-Cyclopropyl-2-[4-Oxo-2-(Phenylimino)-1,3-Thiazolidin-5-Yl]Acetamide
The cyclopropyl variant (CID: 135600396) exhibits reduced steric hindrance, improving solubility but compromising metabolic stability .
Future Research Directions
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